molecular formula C16H14FN3 B2817698 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline CAS No. 866157-51-9

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline

Cat. No.: B2817698
CAS No.: 866157-51-9
M. Wt: 267.307
InChI Key: IKXGNKHCUZDMCC-UHFFFAOYSA-N
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Description

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is a chemical compound with the molecular formula C16H14FN3. It is characterized by the presence of a fluorine atom, an imidazole ring, and an aniline group.

Properties

IUPAC Name

4-fluoro-N-[(4-imidazol-1-ylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c17-14-3-5-15(6-4-14)19-11-13-1-7-16(8-2-13)20-10-9-18-12-20/h1-10,12,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXGNKHCUZDMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline typically involves the reaction of 4-fluorobenzylamine with 4-(1H-imidazol-1-yl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine or nitroso derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazole and aniline moieties exhibit significant anticancer properties. The structural framework of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline allows it to interact with various biological targets implicated in cancer progression.

  • Case Study : A study on similar imidazole derivatives showed that they can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in the context of diseases characterized by chronic inflammation.

  • Mechanism : It is hypothesized that the imidazole ring contributes to the modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

The presence of both the imidazole and aniline groups suggests potential antimicrobial activity against various pathogens.

  • Research Findings : Compounds with similar structures have demonstrated efficacy against bacterial strains, indicating that this compound may possess comparable properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the fluorine position or the substitution pattern on the phenyl ring can significantly influence its pharmacological profile.

ModificationEffect on Activity
Fluorine at para positionEnhanced lipophilicity and bioavailability
Substituents on phenyl ringAltered binding affinity to target proteins

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Structural modifications can lead to derivatives with improved activity profiles.

  • Synthetic Pathway : A common method involves a nucleophilic substitution reaction where an aniline derivative is reacted with an imidazole-containing compound under specific conditions to yield the target compound.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is not fully understood. it is believed to interact with various molecular targets through its imidazole and aniline moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)aniline
  • 4-fluoroaniline
  • N-(4-(1H-imidazol-1-yl)phenyl)benzamide

Uniqueness

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is unique due to the combination of its fluorine atom, imidazole ring, and aniline group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Biological Activity

4-Fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline, also known by its CAS number 866157-51-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN3, with a molecular weight of 287.31 g/mol. Its structure features a fluorine atom and an imidazole ring, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its effects on cancer cells and microbial pathogens.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated that at concentrations of 1, 5, and 25 μM, the compound did not exhibit significant cytotoxicity compared to control groups . This suggests that while it may not be directly cytotoxic, it could play a role in modulating cancer cell behavior.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It was found to exhibit activity against various bacterial strains. In particular, compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism underlying this activity is believed to involve the inhibition of protein synthesis pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that its imidazole moiety may interact with specific biological targets involved in cell signaling and proliferation.

Table: Summary of Biological Activities

Activity TypeTest SystemConcentration RangeObservations
Cytotoxicity HeLa and A549 cells1 - 25 μMNo significant cytotoxic effects
Antibacterial Various strains15.625 - 125 μMSignificant activity against Gram-positive bacteria
Mechanism Protein synthesisN/AInhibition observed in related compounds

Case Study: Anticancer Potential

In a study examining N-substituted derivatives for anticancer activity, it was noted that modifications to the aniline structure could enhance efficacy against resistant cancer cell lines. While specific data on this compound were limited, trends indicated that similar compounds with bulky substituents exhibited improved activity against various cancer types .

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